molecular formula C19H24N2OS B6042625 N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide

Cat. No.: B6042625
M. Wt: 328.5 g/mol
InChI Key: RWHJWDLOVUARPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent opioid effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of neurotransmitter release and subsequent analgesic effects . The molecular targets include the mu-opioid receptor, which plays a key role in pain modulation .

Properties

IUPAC Name

N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c22-19(14-18-9-5-13-23-18)20-17-8-4-11-21(15-17)12-10-16-6-2-1-3-7-16/h1-3,5-7,9,13,17H,4,8,10-12,14-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHJWDLOVUARPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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